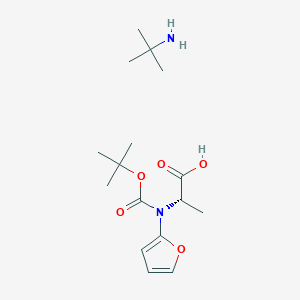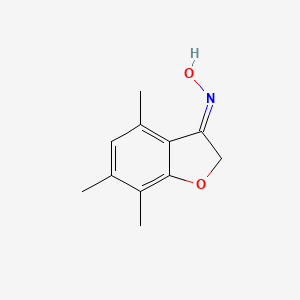
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime
Descripción general
Descripción
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime, also known as 3-oximino-4,6,7-trimethyl-1-benzofuran, is an organic compound with a molecular formula of C10H11NO. It is a colorless solid with a melting point of 75-77 °C and a boiling point of approximately 245 °C. 3-oximino-4,6,7-trimethyl-1-benzofuran is a versatile compound used in a variety of applications, from synthesis to scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity of Benzofuran Derivatives
Some derivatives of benzofuran, such as O-benzyl (benzofuran-2-yl)ethan-1-one ether oximes, have been synthesized and shown notable antimicrobial activity. These compounds were created starting from 2-acetylbenzofuran and their structures were confirmed through various spectroscopic methods. Their significant antimicrobial properties highlight the potential of benzofuran derivatives in developing new antimicrobial agents (Kosmalski et al., 2015).
Benzofuran Derivatives in Natural Product Synthesis
The conversion of O-aryloximes with oxygenated substitution patterns to benzofurans, facilitated by a Fischer indole-type synthesis, underlines the role of benzofuran derivatives in natural product synthesis. This process has implications for the creation of complex organic molecules, showcasing the versatility and importance of benzofuran derivatives in synthetic organic chemistry (Castellino & Rapoport, 1984).
Benzofuran-Based Fungicides
Novel oxime ether strobilurin derivatives containing substituted benzofurans have been synthesized and exhibit significant fungicidal activities, particularly against Erysiphe graminis and Pyricularia oryzae. These findings suggest the potential of benzofuran derivatives in agricultural fungicides, contributing to the management and control of plant diseases (Xie et al., 2015).
Synthesis of Benzofurans for Polysubstituted Compounds
The use of FeCl3 and di-tert-butyl peroxide in a novel method enables the construction of polysubstituted benzofurans from simple phenols and beta-keto esters. This method diverges from the expected Pechmann condensation, offering a new route to benzofuran synthesis with diverse applications in medicinal and synthetic chemistry (Guo et al., 2009).
Propiedades
IUPAC Name |
(NE)-N-(4,6,7-trimethyl-1-benzofuran-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-6-4-7(2)10-9(12-13)5-14-11(10)8(6)3/h4,13H,5H2,1-3H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXJGFUOJUFSY-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NO)COC2=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2/C(=N\O)/COC2=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




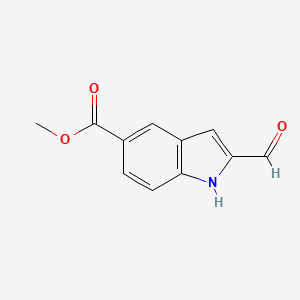
![{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B3162732.png)
![3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B3162736.png)
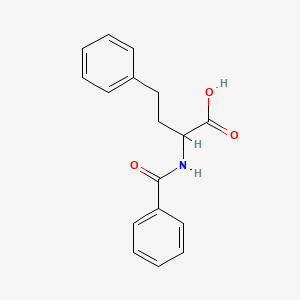



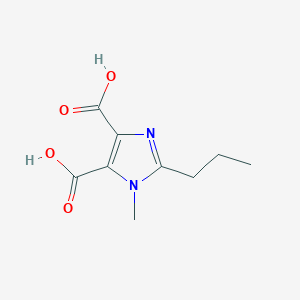

![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)


